

A Comparative Spectroscopic Analysis of 1,3-Diazido-2-methylbenzene

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Compound of Interest

Compound Name: **1,3-Diazido-2-methylbenzene**

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comparative analysis of the spectroscopic data for **1,3-Diazido-2-methylbenzene** against a structurally similar compound, 1,3-dimethylbenzene. Due to the limited availability of experimental spectra for **1,3-Diazido-2-methylbenzene**, this guide utilizes predicted spectroscopic data alongside experimental data for its non-azide analog. This comparison serves to highlight the characteristic spectral features imparted by the azide functional groups, offering a valuable reference for researchers working with similar energetic or azide-containing compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1,3-Diazido-2-methylbenzene** (predicted) and 1,3-dimethylbenzene (experimental).

Infrared (IR) Spectroscopy

Feature	1,3-Diazido-2-methylbenzene (Predicted)	1,3-dimethylbenzene (Experimental)
Azide Asymmetric Stretch (vas(N ₃))	Strong, sharp peak around 2100-2150 cm ⁻¹	Absent
Azide Symmetric Stretch (vs(N ₃))	Medium peak around 1250-1350 cm ⁻¹	Absent
Aromatic C-H Stretch	~3030-3080 cm ⁻¹	Strong absorptions at 3030-3080 cm ⁻¹ ^[1]
Aliphatic C-H Stretch	~2850-2975 cm ⁻¹	Strong C-H stretching from methyl groups at 2845-2975 cm ⁻¹ ^[1]
Aromatic C=C Bending	~1500 and 1600 cm ⁻¹	Peaks near 1500 and 1600 cm ⁻¹ ^[1]
C-H Bending (out-of-plane)	~700-900 cm ⁻¹	Characteristic absorptions for a disubstituted benzene ring

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Feature	1,3-Diazido-2-methylbenzene (Predicted in CDCl ₃)	1,3-dimethylbenzene (Experimental in CDCl ₃)
Aromatic Protons (Ar-H)	~7.0-7.4 ppm (multiplet)	~6.9-7.1 ppm (multiplet) ^[2]
Methyl Protons (-CH ₃)	~2.2 ppm (singlet)	~2.3 ppm (singlet) ^[2]
Integration Ratio (Ar-H : -CH ₃)	3 : 3	4 : 6 ^[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Feature	1,3-Diazido-2-methylbenzene (Predicted in CDCl_3)	1,3-dimethylbenzene (Experimental in CDCl_3)
Aromatic Carbons (C-N ₃)	~140-150 ppm	Absent
Aromatic Carbons (C-CH ₃)	~135-140 ppm	~138 ppm
Aromatic Carbons (C-H)	~120-130 ppm	~126, 128, 130 ppm
Methyl Carbon (-CH ₃)	~15-20 ppm	~21 ppm

Mass Spectrometry (MS)

Feature	1,3-Diazido-2-methylbenzene (Predicted)	1,3-dimethylbenzene (Experimental)
Molecular Ion (M ⁺)	m/z = 174	m/z = 106
Primary Fragmentation	Loss of N ₂ (m/z = 146), followed by another loss of N ₂ (m/z = 118)	Loss of a methyl group (m/z = 91, tropylion ion)
Base Peak	Likely m/z = 91 (tropylion-like ion) or a fragment from the azide group loss	m/z = 91

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. The sample is then placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder is taken first and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-20 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, the spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger sample amount and more scans are often necessary due to the lower natural abundance of the ^{13}C isotope.

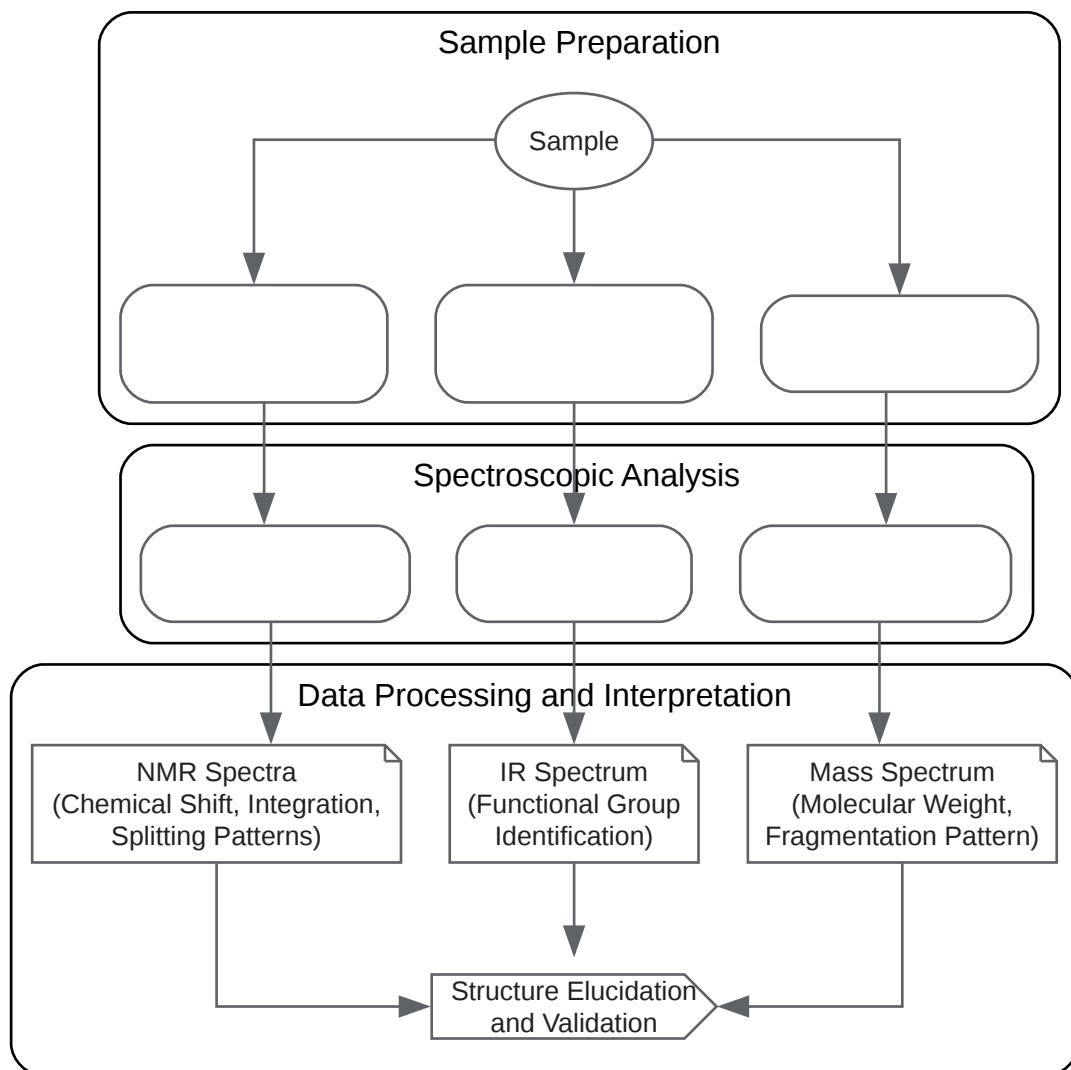
Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography. In electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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References

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